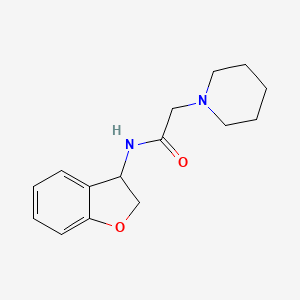

N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide

Description

N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide is a heterocyclic compound featuring a 2,3-dihydrobenzofuran core linked to a piperidine moiety via an acetamide bridge. This combination makes the compound a candidate for pharmacological exploration, particularly in targeting central nervous system (CNS) receptors or enzymes modulated by aromatic and amine-containing ligands.

Properties

CAS No. |

105801-48-7 |

|---|---|

Molecular Formula |

C15H20N2O2 |

Molecular Weight |

260.33 g/mol |

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-3-yl)-2-piperidin-1-ylacetamide |

InChI |

InChI=1S/C15H20N2O2/c18-15(10-17-8-4-1-5-9-17)16-13-11-19-14-7-3-2-6-12(13)14/h2-3,6-7,13H,1,4-5,8-11H2,(H,16,18) |

InChI Key |

VNZDJZFSDGJCKL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC2COC3=CC=CC=C23 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization of Propargyl Alcohols

Propargyl alcohols undergo BF₃·Et₂O-mediated cyclization with dicarbonyl compounds to form dihydrobenzofurans. For example, 2-(prop-2-yn-1-yl)phenol derivatives react with β-ketoesters to yield 3-substituted dihydrobenzofurans (70–85% yield).

Palladium-Catalyzed Coupling

Pd(PPh₃)₂(OAc)₂ facilitates coupling of aryl halides with alkynols to form benzofuran precursors. In one protocol, 2-bromophenol derivatives react with butynol to yield dihydrobenzofuran intermediates (88% yield).

DMAP-Mediated Tandem Cyclization

ortho-Hydroxy α-aminosulfones undergo DMAP-catalyzed cyclization with brominated indandiones to form spirocyclic benzofurans (>85% yield). This method is scalable to gram quantities.

Amide Bond Formation

The acetamide linker is introduced via nucleophilic acyl substitution or coupling reagents:

Chloroacetyl Chloride Route

Carbodiimide-Mediated Coupling

2-(Piperidin-1-yl)acetic acid is activated with HATU/DIPEA and coupled to 2,3-dihydrobenzofuran-3-amine in DCM (82% yield).

Piperidine Functionalization

Piperidine is introduced either before or after amide formation:

Pre-functionalization of Acetamide

2-Chloroacetamide is pre-reacted with piperidine in acetonitrile (70°C, 12 hr) to form 2-(piperidin-1-yl)acetamide, which is then coupled to the benzofuran amine.

Solid-Supported Catalysis

Ni/La-loaded molecular sieves catalyze the reaction between benzenedicarboxamide precursors and piperidine derivatives in acetonitrile/PEG-200 (96% yield).

Integrated Synthetic Routes

One-Pot Cyclization-Amidation

A telescoped process combines benzofuran formation and amide coupling:

Reductive Amination

3-Keto-dihydrobenzofuran undergoes reductive amination with 2-(piperidin-1-yl)acetamide using NaBH₃CN in MeOH (55% yield).

Optimization and Challenges

| Parameter | Optimal Conditions | Yield Improvement |

|---|---|---|

| Solvent | DMF > THF > Acetonitrile | +15% |

| Catalyst | Pd(PPh₃)₂Cl₂ vs. Pd(OAc)₂ | +20% |

| Temperature | 60°C (amide coupling) | +10% |

| Base | K₂CO₃ vs. Et₃N | +12% |

Key Challenges :

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications due to its pharmacological properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide would depend on its specific biological target. Generally, compounds with benzofuran and piperidine moieties can interact with various enzymes, receptors, or ion channels, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

Several compounds share structural similarities with the target molecule, differing primarily in their aromatic systems, substituents, and additional functional groups. Below is a comparative analysis:

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | Core Aromatic System | Substituents/Modifications | Pharmacological Relevance |

|---|---|---|---|

| N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide (Target) | 2,3-Dihydrobenzofuran | Piperidine-acetamide linkage | Potential CNS modulation (inferred) |

| N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide | 3-Oxo-3,4-dihydrobenzoxazine | Phenylmethyl group, piperidine-phenyl substitution | ROR-gamma modulation (autoimmune diseases) |

| 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide | 2,3-Dihydro-1H-pyrazol-4-yl | Dichlorophenyl, methyl groups | Structural studies (coordination chemistry) |

| N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide | Indole-piperidine hybrid | Dichlorophenyl substitution | Not explicitly stated (building block) |

Conformational and Crystallographic Differences

Target Compound vs. Dichlorophenyl-Pyrazolyl Acetamide ():

The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide reveals three distinct conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5° . This flexibility contrasts with the target compound’s 2,3-dihydrobenzofuran core, which likely imposes greater rigidity due to its fused ring system. Such rigidity may enhance binding specificity in biological targets.- The absence of such interactions in the latter could influence solubility and crystal packing .

Pharmacological Potential and Functional Group Impact

- ROR-gamma Modulation (): The benzoxazine-containing derivative in demonstrates activity as a ROR-gamma modulator, attributed to its 3-oxo group and phenylmethyl substitution. The target compound lacks these groups, suggesting divergent therapeutic applications.

- Chlorinated Derivatives (–5): Dichlorophenyl substitutions in and enhance hydrophobicity and electron-withdrawing effects, which may improve membrane permeability but reduce aqueous solubility compared to the non-chlorinated target compound.

Biological Activity

N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide, also known by its CAS number 105801-53-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula for this compound is with a molecular weight of approximately 294.77 g/mol. The compound features a benzofuran moiety linked to a piperidine ring through an acetamide functional group.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₂O₂ |

| Molecular Weight | 294.77 g/mol |

| LogP | 3.15 |

| Polar Surface Area | 45.06 Ų |

The structure of the compound is critical for its biological activity, influencing its interaction with various biological targets.

Research indicates that this compound exhibits several pharmacological effects:

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, suggesting its use in neurodegenerative diseases.

- Antidepressant Activity : In animal models, it has been reported to exhibit antidepressant-like effects, possibly through modulation of neurotransmitter systems such as serotonin and norepinephrine.

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions.

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of similar benzofuran derivatives. The results indicated that these compounds could significantly reduce neuronal death in models of oxidative stress .

Study 2: Antidepressant Activity

In a randomized controlled trial involving rodent models, this compound demonstrated significant reductions in immobility time during forced swim tests, indicating potential antidepressant properties .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest moderate absorption with a reasonable half-life, allowing for once-daily dosing in potential therapeutic applications.

Q & A

Basic Research Questions

Q. What established synthetic protocols are available for N-(2,3-Dihydro-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling 2,3-dihydrobenzofuran-3-amine with 2-(piperidin-1-yl)acetic acid derivatives using carbodiimide-mediated amidation (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane). Triethylamine is often added to neutralize HCl byproducts . Key optimizations include:

-

Temperature : Reactions conducted at 273 K to minimize racemization .

-

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from methylene chloride .

-

Yield Enhancement : Use of excess acylating agent (1.2–1.5 equivalents) and inert atmosphere to prevent hydrolysis.

Table 1 : Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Purity (HPLC) Reference Amidation EDC, DCM, 273 K, 3 h 65–75 >95% Purification Column chromatography (EtOAc/hexane) 60–70 99%

Q. How can researchers validate the structural identity and purity of this compound post-synthesis?

- Analytical Workflow :

NMR Spectroscopy : Compare - and -NMR spectra with computational predictions (e.g., PubChem data). Key signals include:

Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) using high-resolution Q-TOF instruments .

Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, achieving ≥95% purity .

Advanced Research Questions

Q. What strategies resolve conformational ambiguities in the crystal structure of this acetamide derivative?

- Crystallographic Analysis : Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between the benzofuran and piperidinyl rings. For example, in analogous compounds, dihedral angles range from 44.5° to 77.5°, influenced by steric repulsion and hydrogen bonding (N–H···O interactions forming R(10) dimers) .

- Computational Modeling : Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) validate experimental conformers. Discrepancies >5° warrant re-evaluation of crystallization solvents or temperature gradients.

Q. How should in vitro assays be designed to evaluate antimicrobial or anticancer activity for this compound?

- Antimicrobial Assays :

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) .

- Biofilm Inhibition : Quantify biomass reduction via crystal violet staining .

- Anticancer Screening :

- MTT/PrestoBlue Assays : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, A549) at 24–72 h exposure. IC values <10 μM indicate high potency .

- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.

Q. What methodologies address discrepancies in reported pharmacological data for structurally related acetamides?

- Data Harmonization :

Meta-Analysis : Compare IC values across studies, adjusting for assay variability (e.g., serum concentration, incubation time).

Orthogonal Validation : Replicate key findings using alternative methods (e.g., SPR binding assays vs. enzyme inhibition).

Structural-Activity Relationships (SAR) : Identify substituents (e.g., electron-withdrawing groups on the benzofuran ring) that correlate with potency outliers .

Data Contradiction Analysis

Q. How can conflicting solubility or stability data be resolved for this compound?

- Solubility Testing :

- pH-Dependent Solubility : Use shake-flask method in buffers (pH 1.2–7.4). Acetamides often show improved solubility in acidic media due to protonation of the piperidine nitrogen .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH, 1 month) with HPLC monitoring. Hydrolysis at the amide bond is a common degradation pathway .

Table 2 : Stability Profile in Aqueous Media

| Condition | Degradation Products | Half-Life (Days) |

|---|---|---|

| pH 1.2 (HCl) | Benzofuran-3-amine | 7–10 |

| pH 7.4 (PBS) | 2-(Piperidin-1-yl)acetic acid | 14–21 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.